molecular formula C12H14F3NO2 B13154065 (4R)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one

(4R)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one

Cat. No.: B13154065
M. Wt: 261.24 g/mol
InChI Key: XUVFNTSJXAVQHH-LLVKDONJSA-N
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Description

(4R)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with a suitable trifluoromethyl ketone under basic conditions to form an intermediate.

    Amination: The intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled temperature and pH conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines under mild to moderate temperature conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

(4R)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as fluorinated polymers.

    Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its potential as a bioactive agent.

    Industrial Applications: It is explored for use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4R)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function. The methoxyphenyl group contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one: Lacks the methoxy group, resulting in different chemical properties and reactivity.

  • **(4R)-4-amino-5,5,5-trifluoro-4-(4-hydroxyphenyl)pentan-2

Properties

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

(4R)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one

InChI

InChI=1S/C12H14F3NO2/c1-8(17)7-11(16,12(13,14)15)9-3-5-10(18-2)6-4-9/h3-6H,7,16H2,1-2H3/t11-/m1/s1

InChI Key

XUVFNTSJXAVQHH-LLVKDONJSA-N

Isomeric SMILES

CC(=O)C[C@@](C1=CC=C(C=C1)OC)(C(F)(F)F)N

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)OC)(C(F)(F)F)N

Origin of Product

United States

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